4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Description
4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C22H24N2O2S/c1-16(2)14-26-20-10-8-17(9-11-20)21(25)23-13-12-19-15-27-22(24-19)18-6-4-3-5-7-18/h3-11,15-16H,12-14H2,1-2H3,(H,23,25) |
InChI Key |
DVBDFLABUVDFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Thiazole Ring: This step involves the formation of the thiazole ring, which can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the 2-methylpropoxy Group: This can be done via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
- 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene]
Uniqueness
4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
